molecular formula C16H25NO3S3 B2783808 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide CAS No. 2415603-98-2

4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide

Cat. No. B2783808
M. Wt: 375.56
InChI Key: DFFOELFUGDRTKS-UHFFFAOYSA-N
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Description

4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide, also known as TBN6, is a sulfonamide compound that has been studied for its potential use in scientific research. This compound is synthesized using a multi-step process and has shown promise in various applications, including as a potential therapeutic agent.

Mechanism Of Action

The mechanism of action of 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide is not fully understood. However, it is believed that 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and division.

Biochemical And Physiological Effects

4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis. Additionally, 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been shown to inhibit the activity of certain enzymes involved in fungal cell wall synthesis.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide in lab experiments is its specificity for certain enzymes or proteins. This allows researchers to study the function of these molecules in a more targeted manner. However, one limitation of using 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide. One area of interest is the development of 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide and its potential use as a therapeutic agent. Finally, 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide may have potential applications in other areas of research, such as in the study of bacterial cell wall synthesis.

Synthesis Methods

The synthesis of 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide involves several steps, including the synthesis of the dithiepane intermediate and the subsequent reaction with the tert-butylbenzenesulfonyl chloride. The final product is obtained through purification and isolation techniques. The synthesis process has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells. Additionally, 4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been studied for its potential use as an antifungal agent and as a tool for studying the function of certain proteins.

properties

IUPAC Name

4-tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S3/c1-15(2,3)13-4-6-14(7-5-13)23(19,20)17-10-16(18)11-21-8-9-22-12-16/h4-7,17-18H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFOELFUGDRTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzene-1-sulfonamide

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